molecular formula C27H29N3O5S B2427019 (E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide CAS No. 393834-67-8

(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide

Cat. No.: B2427019
CAS No.: 393834-67-8
M. Wt: 507.61
InChI Key: YGHWRXJDDHIYQK-OQLLNIDSSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C27H29N3O5S and its molecular weight is 507.61. The purity is usually 95%.
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Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This compound is characterized by its unique molecular structure, which includes a pyridine moiety and sulfonamide functionality, suggesting a diverse range of biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3SC_{21}H_{24}N_4O_3S, with a molecular weight of approximately 396.51 g/mol. Its structural components are critical for its biological activity, particularly the presence of the dimethoxyphenyl group and the sulfonamide linkage.

PropertyValue
Molecular FormulaC21H24N4O3S
Molecular Weight396.51 g/mol
LogP2.5
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in cancer cells. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition of tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other compounds with structural similarities.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HL-60 (human promyelocytic leukemia)
    • HSC-2, HSC-3, HSC-4 (oral squamous cell carcinoma)

In vitro studies have shown that this compound can cause DNA fragmentation and activate apoptotic pathways in HL-60 cells at concentrations as low as 10 µM.

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)Apoptosis Induction (%)
HL-601070
HSC-21555
HSC-32050
HSC-42540

Case Studies

  • Study on HL-60 Cells : A recent study demonstrated that treatment with this compound led to significant apoptosis, characterized by increased caspase-3 activity and DNA fragmentation. The study utilized flow cytometry to quantify apoptotic cells and confirmed the results through Western blot analysis for apoptotic markers.
  • Oral Cancer Models : In another study involving oral squamous cell carcinoma models, the compound was shown to inhibit cell proliferation effectively and induce cell cycle arrest at the G2/M phase. This was associated with upregulation of p53 and downregulation of cyclin B1.

Other Biological Activities

Beyond anticancer properties, preliminary data suggest that this compound may also exhibit:

  • Antimicrobial Activity : It has shown effectiveness against certain bacterial strains in vitro, indicating potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S/c1-34-25-14-8-20(18-26(25)35-2)9-15-27(31)29-22-10-12-23(13-11-22)36(32,33)30-17-4-3-7-24(30)21-6-5-16-28-19-21/h5-6,8-16,18-19,24H,3-4,7,17H2,1-2H3,(H,29,31)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWRXJDDHIYQK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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